molecular formula C12H19NO3 B1375346 Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1101840-74-7

Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B1375346
M. Wt: 225.28 g/mol
InChI Key: UCGIBIIHRXRKHW-UHFFFAOYSA-N
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Patent
US08063042B2

Procedure details

To a solution of 4-hydroxy-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester (20.0 g, 88.0 mmol) in dichloromethane (170 ml) was added sodium bromide (1.092 g, 10.6 mmol), sodium bicarbonate (2.439 g, 29.0 mmol) and 2,2,6,6-tetramethylpiperidine 1-oxyl (237.1 mg, 1.49 mmol). The mixture was cooled to −5° C. and sodium hypochlorite solution (9.5% in water, 55.16 ml) was added within 10 min resulting in a red coloration and a temperature rise to 9° C. The mixture was stirred for 35 min at 0-5° C. and, as conversion was incomplete (2.5% starting material remaining), additional sodium hypochlorite solution (9.5% in water, 7.0 ml) was added within 30 min and the mixture stirred for another 30 min at 0° C. GC analysis indicated complete conversion (<0.1% starting material remaining). Sodium thiosulfate solution (10% in water, 100 ml) was added within 10 min resulting in decoloration. The organic phase was separated, washed with water (100 ml), dried over sodium sulfate (50 g), filtered and evaporated (15 mbar, 40° C.) to afford 4-oxo-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester as yellowish powder (19.84 g), GC purity 99a %. The powder was dissolved in warm tert-butyl methyl ether (20 ml), heptane (60 ml) was added to induce crystallization and the white suspension stirred at 0-5° C. for 1.5 h. Filtration, washing with heptane (20 ml) and drying (10 mbar, 45° C.) afforded 4-oxo-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester (17.25 g, 87%) as white crystalline material, GC purity 100a %. 1H-NMR (CDCl3, 300 MHz): 4.08 (s, CH2(5)), 3.66 (m, CH2(7)), 1.88 (m, CH2(8)), 1.48 (s, tert-Bu), 1.40 (m, 2H), 0.81 (m, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.092 g
Type
reactant
Reaction Step One
Quantity
2.439 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
237.1 mg
Type
catalyst
Reaction Step One
Quantity
55.16 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:15][CH2:14][C:11]2([CH2:13][CH2:12]2)[CH:10]([OH:16])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Br-].[Na+].C(=O)(O)[O-].[Na+].Cl[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl.CC1(C)N([O])C(C)(C)CCC1>[C:1]([O:5][C:6]([N:8]1[CH2:15][CH2:14][C:11]2([CH2:13][CH2:12]2)[C:10](=[O:16])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4,5.6,7.8.9,^1:40|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C2(CC2)CC1)O
Name
Quantity
1.092 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
2.439 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
170 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
237.1 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Two
Name
Quantity
55.16 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 35 min at 0-5° C. and, as conversion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a red coloration
CUSTOM
Type
CUSTOM
Details
to 9° C
ADDITION
Type
ADDITION
Details
was added within 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture stirred for another 30 min at 0° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
resulting in decoloration
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (50 g)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated (15 mbar, 40° C.)

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C2(CC2)CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.84 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.